molecular formula C8H10ClF2NO B3250639 (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride CAS No. 2044705-93-1

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Cat. No.: B3250639
CAS No.: 2044705-93-1
M. Wt: 209.62
InChI Key: NFBOQSJNFZSBBC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding alkylated product

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride: A similar compound with chlorine atoms instead of fluorine, leading to different reactivity and biological effects.

    2-Amino-2-(3,5-dimethylphenyl)ethanol hydrochloride: A compound with methyl groups instead of fluorine, affecting its lipophilicity and interaction with biological targets.

Uniqueness

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOQSJNFZSBBC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.